molecular formula C8H4Cl3NO3S B1622053 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride CAS No. 93783-15-4

3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride

Cat. No. B1622053
CAS RN: 93783-15-4
M. Wt: 300.5 g/mol
InChI Key: XXQVRYBFEWKZBM-UHFFFAOYSA-N
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Description

3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl3NO3S . It has a molecular weight of 300.55 .


Molecular Structure Analysis

The molecular structure of 3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride consists of an indoline ring which is a benzene ring fused to a five-membered nitrogenous ring. This structure is substituted at the 3rd position by two chlorine atoms and at the 5th position by a sulfonyl chloride group .

Scientific Research Applications

Synthesis of Heteroaryl Sulfonamides and Sulfonyl Fluorides

Research indicates that heteroaromatic thiols can be oxidized to sulfonyl chloride using aqueous sodium hypochlorite at low temperatures. This method avoids the use of chlorine gas and is effective even with substrates resistant to other procedures. It facilitates the creation of sulfonyl fluorides, which can be purified and stored for use in parallel chemistry efforts, demonstrating the compound's utility in the synthesis of complex chemical structures (Wright & Hallstrom, 2006).

Convenient Synthesis from Thiols and Disulfides

A one-pot synthesis approach for sulfonamides from thiols and disulfides uses 1,3-dichloro-5,5-dimethylhydantoin (DCH) for in-situ sulfonyl chlorides preparation. This showcases the adaptability of these compounds in facilitating efficient reactions within a single vessel, highlighting the compound's role in streamlining synthetic pathways (Veisi, 2012).

Versatile Protecting and Activating Group for Amine Synthesis

The synthesis of 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride presents a new sulfonating agent for amines, offering high yields and easy sulfonation of primary and secondary amines. This illustrates the chemical's versatility and efficiency as a protecting group, contributing significantly to the development of activated amines for further chemical transformations (Sakamoto et al., 2006).

Oxidative Chlorination for Preparation of Arenesulfonyl Chlorides

A method utilizing 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) for the oxidative conversion of sulfur compounds to arenesulfonyl chlorides in good yields was discovered. This process is notable for its simplicity, practicality, and broad substrate scope, offering a mild and efficient alternative for synthesizing a variety of sulfonyl chloride compounds, which are crucial intermediates in many synthetic processes (Pu et al., 2010).

Synthesis of Hexahydroquinolines

The synthesis of hexahydroquinolines using sulfonic acid functionalized pyridinium chloride as a catalyst demonstrates the compound's application in facilitating multi-component condensation reactions. This method highlights the compound's efficiency and reusability as a catalyst under solvent-free conditions, which is of particular interest for green chemistry and sustainable synthesis strategies (Khazaei et al., 2013).

properties

IUPAC Name

3,3-dichloro-2-oxo-1H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3NO3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQVRYBFEWKZBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)C(C(=O)N2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239640
Record name 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride
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Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride

CAS RN

93783-15-4
Record name 3,3-Dichloro-2,3-dihydro-2-oxo-1H-indole-5-sulfonyl chloride
Source CAS Common Chemistry
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Record name 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride
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Record name 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride
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Record name 3,3-dichloro-2-oxoindoline-5-sulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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